5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride
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Overview
Description
5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique imidazo[1,5-a]pyrazine core, which is known for its stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for various organic synthesis applications.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a valuable scaffold for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance, it may inhibit or activate certain enzymes, thereby altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
- 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Uniqueness
Compared to similar compounds, 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain synthetic and biological applications.
Properties
CAS No. |
2567495-16-1 |
---|---|
Molecular Formula |
C7H10ClN3O2 |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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